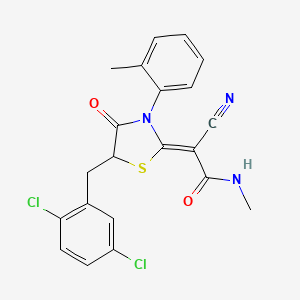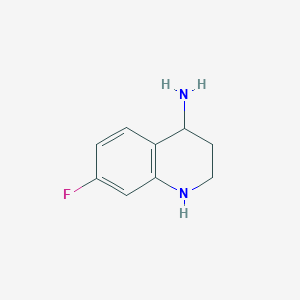![molecular formula C8H11IO B2678091 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane CAS No. 2375271-09-1](/img/structure/B2678091.png)
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-iodobicyclo[111]pentan-1-yl}oxetane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an oxetane ring and a bicyclo[111]pentane structure with an iodine atom attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the iodine atom: The iodine atom can be introduced through halogenation reactions, such as the reaction of the bicyclo[1.1.1]pentane core with iodine or iodine-containing reagents.
Formation of the oxetane ring: The oxetane ring can be formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as chromatography or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cycloaddition reactions: The oxetane ring can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Products with different functional groups replacing the iodine atom.
Oxidation reactions: Oxidized derivatives of the original compound.
Reduction reactions: Reduced forms of the compound with altered oxidation states.
Applications De Recherche Scientifique
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and as a probe for studying biological processes.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Use in the production of specialty chemicals, materials science, and nanotechnology.
Mécanisme D'action
The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example:
In chemical reactions: The compound may act as a nucleophile or electrophile, participating in bond formation or cleavage.
In biological systems: It may interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane can be compared with other similar compounds, such as:
3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a bromine atom instead of iodine.
3-{3-chlorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a chlorine atom instead of iodine.
3-{3-fluorobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core, oxetane ring, and iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWNHXXSUQKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2678010.png)

![2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide](/img/structure/B2678014.png)
![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)


![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678019.png)
![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![methyl 12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)
![4-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2678026.png)



